N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
説明
特性
IUPAC Name |
N-methyl-N-(1-pyrimidin-4-ylpiperidin-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-14(18(2,16)17)10-4-7-15(8-5-10)11-3-6-12-9-13-11/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFWDGHSOQJNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nucleophilic Aromatic Substitution (NAS)
Reaction Scheme :
Conditions :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
Challenges :
Buchwald-Hartwig Amination
Catalytic System :
-
Pd(dba)₂ (2 mol%)
-
Xantphos (4 mol%)
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Cs₂CO₃ as base
Advantages :
-
Higher regioselectivity for nitrogen functionalization.
Outcome :
N-Methylation of the Piperidin-4-Amine Intermediate
Reductive Amination
Reagents :
-
Formaldehyde (2.5 equiv)
-
NaBH₃CN (1.2 equiv)
Reaction Profile :
Conditions :
-
Solvent : Methanol, 0°C to RT.
-
Time : 6–8 hours.
Direct Alkylation
Reagents :
-
Methyl iodide (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
Limitations :
Sulfonylation to Form the Methanesulfonamide
Reaction Scheme :
Optimized Conditions :
-
Solvent : Dichloromethane (DCM).
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Base : Pyridine (3.0 equiv).
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Temperature : 0°C → RT, 2 hours.
Workup :
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Quench with ice-water, extract with DCM, dry (Na₂SO₄), and concentrate.
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Purification : Silica gel chromatography (EtOAc/hexane).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Resin : Wang resin functionalized with Rink amide linker.
Steps :
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Couple Fmoc-piperidin-4-amine.
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Deprotect, introduce pyrimidine via Mitsunobu reaction.
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On-resin methylation and sulfonylation.
Advantages :
-
High throughput for analog generation.
-
Purity : >90% after cleavage.
One-Pot Tandem Reactions
Example :
Analytical Characterization and Quality Control
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.78 (s, 1H, pyrimidine-H), 3.90–3.70 (m, 2H, piperidine-H), 3.02 (s, 3H, SO₂NHCH₃) |
| HPLC | tᵣ = 6.2 min (C18 column, 70:30 H₂O/MeCN) |
| HRMS | [M+H]⁺ calc. 310.1423, found 310.1421 |
Purity Standards :
Industrial-Scale Considerations
Cost-Effective Reagents
化学反応の分析
Types of Reactions
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Structural Analogues with Piperidine-Sulfonamide Cores
The following compounds share structural similarities, including piperidine, sulfonamide, or pyrimidine motifs, but differ in substituents and biological activities:
Key Observations:
- Sulfonamide Positioning: The methylsulfonamide group in the target compound is directly attached to the piperidine nitrogen, whereas analogs like CHEMBL1084546 incorporate sulfonamide in a more complex linker, possibly affecting solubility and membrane permeability .
- Biological Activity: Compounds with trifluoromethylpyrimidine substituents (e.g., CHEMBL1084546) show measurable kinase inhibition, suggesting that similar modifications in the target compound could enhance potency .
Functional Analogues in Patent Literature
Several patented compounds share the piperidine-pyrimidine-sulfonamide framework and highlight therapeutic applications:
- {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (): Structural Differences: Incorporates a pyrrolopyrimidine group and an isonicotinoyl moiety instead of a simple pyrimidine. Activity: Potent JAK1/JAK2 inhibitor, demonstrating the importance of fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidine) for kinase selectivity .
- N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (EP 2 402 347 A1): Structural Differences: Replaces pyrimidine with a thienopyrimidine core and adds a morpholine group. Activity: Highlights the role of sulfur-containing heterocycles in modulating electronic properties and binding affinity .
Physicochemical and Pharmacokinetic Properties
- Similarity Scores: N-Methyl-N-(piperidin-4-yl)methanesulfonamide (Similarity = 0.94) lacks the pyrimidine group, reducing steric bulk but likely diminishing target engagement compared to the parent compound .
生物活性
N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide is a compound that has garnered attention due to its potential biological activity, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide is , with a molecular weight of approximately 296.39 g/mol. Its structure incorporates a pyrimidine ring, which is known for its significance in various biological systems and pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.39 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
Research indicates that N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide exhibits activity through multiple mechanisms, primarily by interacting with various receptors and enzymes involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases that play critical roles in cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines, including:
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
Table 2: In Vitro Activity Against Cancer Cell Lines
In Vivo Studies
Preclinical studies involving animal models have further supported the anti-cancer potential of N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide. In these studies, the compound was administered at varying doses to evaluate its efficacy and safety profile.
Case Study: Efficacy in Tumor Models
A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Absorption and Distribution
Pharmacokinetic studies suggest that N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide is well absorbed when administered orally, with peak plasma concentrations reached within 2 hours post-administration.
Toxicological Profile
Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses. However, further studies are necessary to fully understand its long-term safety profile.
Q & A
Basic: What are the primary synthetic routes for N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrimidine rings. A common approach includes:
Chlorination : Reacting N-methyl-N-(piperidin-4-yl)methanesulfonamide with chlorinating agents (e.g., thionyl chloride) to introduce reactive intermediates.
Pyrimidine coupling : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidin-4-yl group to the piperidine ring.
Purification : Chromatography or recrystallization to isolate the final product. Reaction conditions (solvent, temperature) are critical for yield optimization .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : To confirm substituent positions on the piperidine and pyrimidine rings (e.g., H, C, and 2D COSY).
- HPLC : For purity assessment (>95% is standard for research-grade material).
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and bond angles, often using SHELX software for refinement .
Basic: What structural features influence its reactivity in medicinal chemistry?
Answer:
- Piperidine ring : Confers conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.
- Pyrimidin-4-yl group : Participates in π-π stacking and hydrogen bonding.
- Methanesulfonamide : Enhances solubility and serves as a hydrogen bond acceptor. Modifications here alter pharmacokinetics (e.g., metabolic stability) .
Advanced: How can crystallographic data discrepancies be resolved during structural analysis?
Answer:
Discrepancies between experimental and computational models require:
Multi-software validation : Cross-checking with SHELXL (for refinement) and PLATON (for validation).
Twinned data handling : Using SHELXD for deconvoluting overlapping reflections in twinned crystals.
Complementary techniques : Pairing X-ray data with DFT calculations to reconcile bond-length anomalies .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Replace pyrimidine with pyrazine () or introduce electron-withdrawing groups (e.g., -CF) to enhance target affinity.
- Side-chain engineering : Adjusting the sulfonamide’s alkyl chain length to balance lipophilicity and solubility.
- Biological assays : Use kinase inhibition assays (e.g., JAK3) to correlate structural changes with activity. Comparative studies with analogs like N-methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride highlight critical substituent effects .
Advanced: How can researchers address contradictions between computational and experimental binding affinity data?
Answer:
- Docking validation : Employ multiple docking algorithms (e.g., AutoDock Vina, Glide) to reduce software bias.
- MD simulations : Run 100-ns molecular dynamics simulations to assess binding pocket stability.
- Experimental corroboration : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants, resolving computational outliers .
Advanced: What experimental approaches elucidate its mechanism of action in biological systems?
Answer:
- Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes modulating compound activity.
- Proteomics : SILAC (stable isotope labeling) quantifies protein expression changes post-treatment.
- Cellular thermal shift assay (CETSA) : Confirms direct target engagement by measuring thermal stabilization of proteins .
Advanced: How does the compound’s stability under physiological conditions impact assay design?
Answer:
- pH stability testing : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., sulfonamide oxidation).
- Assay buffer optimization : Include antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Intermediate purification : Switch from column chromatography to recrystallization for cost-effective scale-up.
- Stereochemical control : Optimize chiral catalysts (e.g., BINAP-Ru complexes) to maintain enantiopurity.
- Regioselectivity : Use directing groups (e.g., -Bpin) to ensure precise pyrimidine coupling .
Advanced: How can researchers validate off-target effects in kinase inhibition studies?
Answer:
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases.
- Cryo-EM : Resolve compound-bound kinase structures to identify allosteric binding pockets.
- Transcriptomics : RNA-seq reveals downstream pathway alterations unrelated to primary targets .
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